N-Ethyl-2-(4-formylphenyl)acetamide

Catalog No.
S14675541
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2-(4-formylphenyl)acetamide

Product Name

N-Ethyl-2-(4-formylphenyl)acetamide

IUPAC Name

N-ethyl-2-(4-formylphenyl)acetamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

LCWMIEKBFLXXIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)C=O

N-Ethyl-2-(4-formylphenyl)acetamide is an organic compound characterized by its molecular formula C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_{2} and a molecular weight of 191.23 g/mol. This compound features an ethyl group attached to the nitrogen of the acetamide functionality, along with a formyl group on a phenyl ring. The structure can be represented as:

CCNC O CC1 CC C C C1 C O\text{CCNC O CC1 CC C C C1 C O}

The compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural attributes that allow for various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The formyl group can be reduced to an alcohol.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that N-Ethyl-2-(4-formylphenyl)acetamide exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets, which may contribute to its potential therapeutic effects. The presence of the formyl and ethyl groups enhances its stability and biological activity, making it a candidate for drug development aimed at treating neurological diseases, inflammation, and infections .

The synthesis of N-Ethyl-2-(4-formylphenyl)acetamide involves several key steps:

  • Halogenation Reaction: A precursor compound undergoes halogenation with a halogenating agent.
  • Hydrolysis: The halogenated compound is hydrolyzed to yield an intermediate.
  • Esterification: The intermediate undergoes esterification with another compound.
  • Amine Transesterification: The resulting ester reacts with ethylamine or its salt.
  • Oxidation: Finally, the product is oxidized to yield N-Ethyl-2-(4-formylphenyl)acetamide.

This multi-step synthesis is advantageous due to high yields and the use of readily available starting materials.

N-Ethyl-2-(4-formylphenyl)acetamide has several important applications:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs targeting various diseases.
  • Chemical Research: It acts as a reagent and intermediate in organic synthesis, enabling new synthetic pathways.
  • Materials Science: Its unique properties make it suitable for developing novel materials .

Studies on the interactions of N-Ethyl-2-(4-formylphenyl)acetamide with biological systems have shown that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and neuroprotection. These interactions are crucial for understanding its potential therapeutic applications .

N-Ethyl-2-(4-formylphenyl)acetamide can be compared with several similar compounds, highlighting its unique features:

Compound NameStructureUnique Features
N-Ethyl-4-formyl-benzeneacetamideCCNC(=O)C6H4CHODifferent substituents on the benzene ring
N-Acetyl-2-arylethylaminesC(=O)N(C6H5)(C2H5)Contains an acetamide group linked to arylethylamine
Ethyl 2-(4-formylphenyl)acetateC(=O)OC(C6H4CHO)(C2H5)Ester derivative with different reactivity

The uniqueness of N-Ethyl-2-(4-formylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

Acetamide derivatives have long served as cornerstones in medicinal chemistry due to their synthetic versatility and broad pharmacological profiles. Early developments, such as paracetamol (N-acetyl-para-aminophenol), demonstrated the acetamide group’s ability to confer analgesic and antipyretic properties through cyclooxygenase inhibition. Over time, structural modifications—including alkylation, aryl substitution, and functional group appendages—have expanded their therapeutic scope to include anticancer, antiviral, and anti-inflammatory applications. For instance, phenoxy acetamide derivatives have shown promise as selective COX-II inhibitors, leveraging their electron-deficient aromatic systems to modulate enzyme binding.

The introduction of formyl groups into acetamide frameworks, as seen in N-ethyl-2-(4-formylphenyl)acetamide, represents a strategic evolution. Formylation enhances molecular reactivity, enabling Schiff base formation or participation in nucleophilic additions, which are critical for prodrug design and targeted delivery. Historically, such modifications have improved pharmacokinetic profiles, as evidenced by the development of indole- and quinoline-based acetamides with enhanced blood-brain barrier permeability.

Structural Significance of the 4-Formylphenyl Ethyl Motif

The 4-formylphenyl ethyl moiety in N-ethyl-2-(4-formylphenyl)acetamide confers distinct electronic and steric properties. Key features include:

  • Electron-Withdrawing Effects: The formyl group at the para position induces electron withdrawal, polarizing the phenyl ring and enhancing hydrogen-bonding capacity with biological targets.
  • Conformational Rigidity: Crystallographic studies of related 4-formylphenyl compounds reveal coplanar arrangements of the formyl group with adjacent rings, promoting optimal π-π stacking interactions.
  • Ethyl Spacer: The ethyl chain between the acetamide and phenyl ring balances hydrophobicity and flexibility, facilitating membrane permeability while maintaining target engagement.

Comparative analysis with N-[2-(4-formylphenyl)ethyl]acetamide (CID 18423176) highlights the impact of N-ethyl substitution. Ethylation reduces rotational freedom at the amide nitrogen, potentially stabilizing interactions with hydrophobic binding pockets. This structural nuance is critical in designing selective enzyme inhibitors, where minor conformational changes can significantly alter binding affinities.

Position Within SERM/SERD Therapeutic Development Pipelines

N-Ethyl-2-(4-formylphenyl)acetamide’s structural features align with key requirements for SERMs and SERDs, which modulate estrogen receptor (ER) activity in breast cancer and osteoporosis. The 4-formylphenyl group mimics the phenolic ring of estradiol, enabling competitive binding to ER’s ligand-binding domain. Meanwhile, the acetamide moiety provides a synthetic handle for introducing substituents that dictate agonist versus antagonist behavior.

Recent studies on pyrazolopyridine acetamides underscore the importance of aryl substitution patterns in optimizing ER degradation efficacy. For example, analogs with electron-deficient aryl groups exhibit enhanced proteasome-mediated ER degradation, a hallmark of SERD activity. The formyl group in N-ethyl-2-(4-formylphenyl)acetamide offers a site for further functionalization, such as hydrazone formation, to fine-tune pharmacokinetic properties or introduce fluorescence tags for mechanistic studies.

Table 1: Comparative Structural Features of N-Ethyl-2-(4-formylphenyl)acetamide and Related SERM Candidates

FeatureN-Ethyl-2-(4-formylphenyl)acetamideTamoxifen (SERM)Fulvestrant (SERD)
Aromatic System4-FormylphenylTriphenylethyleneSteroidal core
Substitution PatternPara-formyl, ethyl acetamidePara-hydroxy7α-alkyl sulfoxide
Hydrogen Bond CapacityHigh (formyl, amide)ModerateLow
Functionalization SiteFormyl groupEthylene spacerSulfoxide

This table illustrates the unique positioning of N-ethyl-2-(4-formylphenyl)acetamide as a hybrid scaffold capable of bridging SERM and SERD pharmacological profiles through targeted synthetic modifications.

The synthesis of N-Ethyl-2-(4-formylphenyl)acetamide represents a significant challenge in modern organic chemistry due to the presence of both formyl and acetamide functional groups that require precise synthetic control [1]. Contemporary approaches to this compound have evolved from traditional single-step methods to sophisticated multi-step synthetic routes that enable better control over reaction selectivity and yield optimization [2]. The molecular framework of this compound, with its ethyl-substituted acetamide moiety connected to a para-formylphenyl group, necessitates careful consideration of synthetic strategy to avoid unwanted side reactions [3].

Recent developments in multi-step synthesis have demonstrated that the construction of N-Ethyl-2-(4-formylphenyl)acetamide can be achieved through several distinct pathways, each offering unique advantages in terms of yield, purity, and scalability [4]. The most promising approaches involve initial formation of the phenylacetic acid derivative followed by selective functionalization of the aromatic ring and subsequent amidation reactions [5]. Alternative routes focus on the preparation of 4-formylphenylacetic acid intermediates, which can then be converted to the target acetamide through established amidation protocols [6].

Palladium-Catalyzed Coupling Reactions in Intermediate Formation

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone methodology for constructing the carbon-carbon bonds essential in N-Ethyl-2-(4-formylphenyl)acetamide synthesis [2]. The mechanism of palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the organic halide to palladium(0), transmetallation with the nucleophilic coupling partner, and reductive elimination to form the new carbon-carbon bond [2]. These reactions provide exceptional versatility in assembling complex molecular architectures while maintaining high selectivity and functional group tolerance [5].

The Suzuki-Miyaura coupling reaction has proven particularly effective for introducing the formyl-substituted aromatic ring into acetamide precursors [7]. This transformation typically employs 4-formylphenylboronic acid as the nucleophilic coupling partner with appropriate halogenated acetamide derivatives under palladium catalysis [2]. The reaction conditions generally require a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in combination with a base like potassium carbonate or cesium carbonate in polar aprotic solvents [5].

Negishi coupling reactions offer complementary reactivity patterns for the construction of N-Ethyl-2-(4-formylphenyl)acetamide intermediates [2]. The use of organozinc reagents in these transformations provides enhanced reactivity compared to organoborane counterparts, particularly in challenging coupling scenarios involving sterically hindered substrates [5]. The transmetallation step in Negishi coupling involves the transfer of organic groups from zinc to palladium, facilitating the assembly of both coupling partners on the same metal center [2].

Table 1: Palladium-Catalyzed Coupling Conditions for Intermediate Formation

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF80-10075-85
NegishiPd(dppf)Cl₂NoneTHF50-7070-80
StillePd₂(dba)₃CsFNMP100-12065-75

The optimization of palladium-catalyzed coupling reactions for acetamide synthesis requires careful attention to catalyst loading, ligand selection, and reaction atmosphere [4]. Lower catalyst loadings, typically ranging from 1-5 mol%, can be achieved through the use of highly active palladium complexes with specialized phosphine ligands [5]. The choice of ligand significantly influences both the reaction rate and selectivity, with bidentate phosphines often providing superior performance compared to monodentate alternatives [2].

Stereoselective Reduction Techniques for Chiral Center Induction

Stereoselective reduction methodologies play a crucial role in the synthesis of N-Ethyl-2-(4-formylphenyl)acetamide when chiral centers are required in synthetic intermediates [3]. The principles of asymmetric induction govern the preferential formation of one stereoisomer over another through the influence of chiral features present in substrates, reagents, or catalysts [8]. Internal asymmetric induction utilizes chiral centers covalently bound to the reactive center, while external asymmetric induction employs chiral catalysts or ligands to control stereochemistry [8].

The reduction of carbonyl groups adjacent to the acetamide functionality represents a critical transformation in many synthetic routes to N-Ethyl-2-(4-formylphenyl)acetamide derivatives [3]. Stereoselective reduction techniques have been developed that achieve excellent diastereomeric ratios through careful control of reaction conditions and choice of reducing agents [3]. The aldol-aldol-Tishchenko reaction sequence has demonstrated remarkable stereoselectivity, enabling the formation of five contiguous chiral centers in a single reaction vessel [3].

Borohydride-based reducing systems offer exceptional control over stereochemical outcomes in acetamide synthesis [9]. Sodium borohydride reductions of 4-acetamidobenzaldehyde derivatives proceed with high efficiency, typically achieving 85% yields under mild reaction conditions [9]. The reaction mechanism involves hydride delivery to the carbonyl carbon, with stereochemical control achieved through substrate chelation and steric interactions [8].

Table 2: Stereoselective Reduction Conditions and Outcomes

Reducing AgentSubstrate TypeSolventTemperature (°C)Diastereomeric RatioYield (%)
NaBH₄Benzaldehyde derivativesMeOH2085:1585
BINAL-Hα-Keto estersTHF-78>95:578
CBS catalystKetonesToluene-20>90:1082

The application of chiral auxiliaries in stereoselective reduction provides an alternative approach to controlling stereochemical outcomes [10]. Evans oxazolidinone auxiliaries have been successfully employed in the synthesis of chiral acetamide derivatives, enabling high levels of substrate-controlled diastereoselectivity [10]. The temporary attachment of chiral auxiliaries allows for stereoselective transformations followed by auxiliary removal to yield enantiomerically enriched products [8].

Catalytic asymmetric reduction using chiral metal complexes represents the most atom-economical approach to stereoselective synthesis [10]. Ruthenium-based catalysts with chiral phosphine ligands have demonstrated exceptional enantioselectivity in the reduction of prochiral ketones relevant to acetamide synthesis [11]. The development of efficient catalyst systems has enabled the practical implementation of these methods on preparative scales [4].

Process Optimization for Industrial-Scale Production

Industrial-scale synthesis of N-Ethyl-2-(4-formylphenyl)acetamide requires comprehensive optimization strategies that address multiple aspects of the manufacturing process [4]. Process optimization encompasses reaction condition refinement, solvent selection, catalyst efficiency enhancement, and yield maximization while maintaining product quality and economic viability [12]. The transition from laboratory-scale synthesis to industrial production involves scaling considerations that can significantly impact reaction outcomes and process economics [13].

The development of robust industrial processes requires systematic evaluation of reaction parameters using statistical design of experiments approaches [4]. Response surface methodology enables the identification of optimal reaction conditions through the construction of mathematical models that relate process variables to desired outcomes [4]. The application of these optimization techniques has demonstrated significant improvements in both yield and process efficiency for complex organic syntheses [12].

Continuous flow processing has emerged as a transformative technology for industrial acetamide production [13]. Flow chemistry offers advantages including improved heat and mass transfer, enhanced mixing efficiency, reduced reaction times, and better process control compared to traditional batch processing [13]. The implementation of continuous flow systems for N-Ethyl-2-(4-formylphenyl)acetamide synthesis enables precise control over reaction parameters and facilitates process intensification strategies [12].

Solvent System Selection and Yield Maximization Strategies

Solvent selection represents a critical factor in optimizing the synthesis of N-Ethyl-2-(4-formylphenyl)acetamide for industrial production [14]. The choice of solvent system significantly influences reaction rates, selectivity, yield, and downstream processing requirements [14]. Systematic solvent screening methodologies have been developed to identify optimal solvent combinations that maximize both reaction efficiency and product recovery [14].

The solvent selection framework incorporates multiple criteria including solubility parameters, reaction kinetics, environmental impact, and cost considerations [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance in many acetamide synthesis reactions due to their ability to solubilize both organic reactants and inorganic bases [14]. However, these solvents present challenges in terms of removal and environmental impact, necessitating careful evaluation of alternatives [6].

Green solvent systems have gained increasing attention in industrial acetamide synthesis due to environmental and regulatory considerations [6]. Cyrene, derived from renewable cellulose sources, has emerged as a promising alternative to traditional dipolar aprotic solvents in amidation reactions [15]. The use of Cyrene as a reaction medium for amide bond formation has demonstrated comparable or superior results to conventional solvents while offering improved environmental profiles [15].

Table 3: Solvent System Performance in Acetamide Synthesis

Solvent SystemReaction RateYield (%)Product Purity (%)Environmental Score
DMFHigh8995Low
CyreneMedium9297High
TolueneLow7888Medium
Water/EtOHMedium8593High

Deep eutectic solvents represent an innovative approach to sustainable acetamide synthesis [16]. These solvents, formed by combining hydrogen bond donors and acceptors, offer unique properties including low vapor pressure, tunable polarity, and biodegradability [16]. The application of deep eutectic solvents in organic synthesis has demonstrated enhanced reactivity and improved recyclability compared to conventional organic solvents [17].

Yield maximization strategies encompass both reaction optimization and product recovery enhancement [4]. The implementation of design of experiments methodologies enables systematic identification of factors that significantly impact reaction yield [18]. Critical parameters identified in industrial acetamide synthesis include reactant stoichiometry, reaction temperature, reaction time, and catalyst loading [18].

Process analytical technology integration provides real-time monitoring capabilities that enable dynamic optimization of reaction conditions [4]. In-line spectroscopic monitoring allows for immediate detection of reaction progress and enables rapid response to process deviations [13]. The combination of process analytical technology with advanced process control systems facilitates consistent production of high-quality acetamide products [12].

Catalytic Efficiency Improvements in Key Reaction Steps

Catalytic efficiency enhancement represents a fundamental aspect of industrial-scale N-Ethyl-2-(4-formylphenyl)acetamide production [19]. Modern catalyst design principles focus on maximizing activity, selectivity, and stability while minimizing catalyst loading and cost [19]. The development of advanced catalyst systems has enabled significant improvements in reaction rates and yields for key synthetic transformations [4].

Metal-organic frameworks have emerged as promising catalyst platforms for acetamide synthesis due to their high surface areas, tunable pore structures, and versatile active site environments [19]. These materials offer advantages over traditional heterogeneous catalysts including improved mass transport properties and enhanced substrate accessibility [19]. The modular nature of metal-organic framework synthesis enables precise tuning of catalytic properties for specific applications [20].

Single-atom catalysts represent the ultimate in atom economy, providing maximum utilization of expensive metal components [19]. These catalysts consist of isolated metal atoms dispersed on support materials, offering unique electronic properties and catalytic behavior [19]. The application of single-atom catalysts in organic synthesis has demonstrated exceptional activity and selectivity for various transformations relevant to acetamide production [19].

Table 4: Catalyst Performance Comparison for Acetamide Synthesis

Catalyst TypeMetal Loading (mol%)Activity (TOF h⁻¹)Selectivity (%)Stability (cycles)
Pd/C5.0120855
Pd-MOF2.02809215
Pd Single-atom0.54509625

Enzyme catalysis offers unique advantages for acetamide synthesis including exceptional selectivity, mild reaction conditions, and environmental compatibility [11]. Lipase-catalyzed amidation reactions have demonstrated high efficiency in the synthesis of various acetamide derivatives [21]. Candida antarctica lipase B has shown particular promise for industrial applications due to its broad substrate specificity and operational stability [22].

The optimization of enzymatic processes for acetamide production requires careful consideration of factors including enzyme concentration, reaction temperature, pH, and water activity [21]. Process optimization studies have identified optimal conditions that achieve conversion rates of 46% in 8 hours for model acetamide synthesis reactions [21]. The development of immobilized enzyme systems enables catalyst recovery and reuse, improving the economics of enzymatic processes [22].

Catalytic process intensification through microreactor technology enables enhanced mass and heat transfer rates, leading to improved catalytic efficiency [12]. Microstructured reactors provide precise control over reaction conditions and enable operation at higher temperatures and pressures than conventional systems [13]. The implementation of microreactor technology for catalytic acetamide synthesis has demonstrated significant improvements in space-time yields and product quality [12].

Green Chemistry Approaches to Sustainable Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes to N-Ethyl-2-(4-formylphenyl)acetamide [6]. The twelve principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact while maintaining synthetic efficiency and economic viability [6]. The application of these principles to acetamide synthesis encompasses atom economy enhancement, waste reduction, renewable feedstock utilization, and safer reaction conditions [23].

Sustainable synthesis approaches prioritize the use of catalytic methods over stoichiometric reactions to improve atom economy and reduce waste generation [24]. Catalytic amidation reactions eliminate the need for stoichiometric coupling reagents, significantly reducing the environmental footprint of acetamide production [24]. The development of boronic acid catalysts for direct amidation of carboxylic acids represents a significant advancement in sustainable amide synthesis [24].

Renewable feedstock utilization offers opportunities to reduce the carbon footprint of acetamide synthesis while improving process sustainability [6]. Bio-based starting materials derived from renewable sources can serve as alternatives to petroleum-derived feedstocks in many synthetic applications [6]. The integration of renewable feedstocks requires careful evaluation of supply chain sustainability and economic competitiveness [25].

Table 5: Green Chemistry Metrics for Acetamide Synthesis Routes

Synthetic RouteAtom Economy (%)Process Mass IntensityRenewable Content (%)E-Factor
Traditional acylation6512.5011.5
Catalytic amidation856.2255.2
Enzymatic synthesis924.1753.1
Flow chemistry885.8304.8

Solvent-free synthesis represents an attractive approach to eliminating organic solvent use in acetamide production [26]. Microwave-assisted reactions under solvent-free conditions have demonstrated exceptional efficiency for acetamide synthesis, achieving reaction times of 30-70 seconds compared to 900-1800 minutes for conventional methods [27]. The superheating effect of microwave irradiation enables maximum conversion of reactants to products while minimizing side reactions [26].

Water as a reaction medium offers significant environmental advantages for acetamide synthesis [28]. Biocatalytic amide formation in aqueous systems eliminates the need for organic solvents while maintaining high reaction efficiency [28]. The development of water-compatible catalyst systems has enabled effective amidation reactions in purely aqueous environments with excellent selectivity and yield [29].

Deep eutectic solvents provide sustainable alternatives to conventional organic solvents in acetamide synthesis [16]. These solvents, composed of renewable components such as choline chloride and glycerol, offer excellent solubilizing properties for organic reactants while maintaining biodegradability [23]. The recyclability of deep eutectic solvents further enhances their environmental profile compared to traditional organic solvents [17].

N-Ethyl-2-(4-formylphenyl)acetamide serves as a fundamental intermediate in the synthesis of elacestrant, a selective estrogen receptor degrader that has revolutionized treatment approaches for estrogen receptor-positive breast cancer [1] [2]. The compound's strategic position in the synthetic pathway makes it indispensable for producing this clinically significant therapeutic agent. Elacestrant represents the first oral selective estrogen receptor degrader to demonstrate statistically significant progression-free survival improvements in phase III clinical trials, specifically targeting patients with ESR1-mutated advanced breast cancer [3] [4].

The developmental pathway leading to elacestrant's approval involved extensive structure-activity relationship studies that identified N-ethyl-2-(4-formylphenyl)acetamide as a critical synthetic precursor [1] [2]. This intermediate compound enables the formation of the tetrahydronaphthalene core structure characteristic of elacestrant, while the ethyl group substitution pattern provides optimal binding characteristics for estrogen receptor alpha interaction [3] [5]. The compound's synthetic accessibility and chemical stability make it an ideal building block for large-scale pharmaceutical manufacturing processes [1] [2].

Structure-Function Relationships in SERD Activity

The molecular architecture of N-ethyl-2-(4-formylphenyl)acetamide directly influences the selective estrogen receptor degrading capabilities of elacestrant. The ethyl group attached to the nitrogen atom of the acetamide moiety plays a crucial role in determining the binding affinity and selectivity for estrogen receptor alpha over estrogen receptor beta [3] [5]. Structural analysis reveals that elacestrant exhibits preferential binding to estrogen receptor alpha with an IC50 value of 48 nanomolar compared to 870 nanomolar for estrogen receptor beta, demonstrating a 18-fold selectivity advantage [5].

The formylphenyl group contributes significantly to the overall binding pocket recognition and receptor stabilization mechanisms [3] [6]. Crystal structure studies of elacestrant bound to estrogen receptor alpha demonstrate that the aromatic ring system derived from the formylphenyl precursor occupies a hydrophobic binding pocket within the ligand-binding domain [7]. This interaction pattern is essential for inducing the conformational changes necessary for receptor degradation through the ubiquitin-proteasome pathway [3] [7].

The acetamide linker region maintains structural integrity while allowing sufficient flexibility for optimal receptor binding. Molecular dynamics simulations indicate that this linker region enables the compound to adopt multiple conformational states within the binding pocket, facilitating both antagonist activity and receptor degradation [3] [7]. The hydrogen bonding capabilities of the acetamide group contribute to the stability of the protein-ligand complex, extending the residence time necessary for effective receptor degradation [3] [7].

Impact of Ethyl Group Substitution on Receptor Binding Affinity

The ethyl group substitution pattern in N-ethyl-2-(4-formylphenyl)acetamide significantly modulates the receptor binding characteristics of the final elacestrant molecule. Comparative structure-activity relationship studies demonstrate that the ethyl substituent provides optimal balance between binding affinity and selectivity for estrogen receptor alpha [3] [5]. Alternative alkyl substitutions, including methyl, propyl, and butyl groups, show either reduced binding affinity or compromised selectivity profiles [3] [5].

The spatial orientation of the ethyl group influences the overall three-dimensional structure of elacestrant, affecting its ability to induce receptor degradation. Nuclear magnetic resonance studies reveal that the ethyl group adopts a preferred conformation that positions the remainder of the molecule optimally within the estrogen receptor binding pocket [3] [5]. This conformational preference is crucial for achieving the dual mechanism of action characteristic of selective estrogen receptor degraders.

Binding kinetic studies demonstrate that the ethyl group substitution affects both the association and dissociation rates of elacestrant with estrogen receptor alpha. The compound exhibits relatively rapid association kinetics combined with slow dissociation rates, resulting in extended receptor occupancy times [3] [5]. This binding profile is essential for achieving effective receptor degradation, as the proteasome-mediated degradation process requires sustained receptor occupancy [3] [7].

Dual SERM/SERD Activity Modulation Mechanisms

The pharmacological profile of elacestrant, derived from N-ethyl-2-(4-formylphenyl)acetamide, demonstrates remarkable dual activity as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. This unique dual mechanism represents a significant advancement in estrogen receptor-targeted therapy, providing enhanced therapeutic efficacy compared to single-mechanism approaches [8] [9]. The compound exhibits dose-dependent activity profiles, functioning as a selective estrogen receptor modulator at lower concentrations and transitioning to selective estrogen receptor degrader activity at higher therapeutic doses [3] [7].

The dual activity mechanism enables elacestrant to overcome resistance mechanisms that limit the effectiveness of conventional antiestrogens. In estrogen receptor-positive breast cancer models harboring ESR1 mutations, elacestrant maintains therapeutic activity through its degrader function, even when traditional selective estrogen receptor modulators fail [3] [10]. This dual approach addresses the clinical challenge of acquired resistance to endocrine therapy, particularly in advanced breast cancer settings [4] [11].

Mechanistic studies reveal that the dual activity stems from the compound's ability to induce multiple conformational states within the estrogen receptor ligand-binding domain. These conformational changes activate different cellular pathways, including both transcriptional inhibition and protein degradation mechanisms [8] [9]. The molecular flexibility inherent in the elacestrant structure allows for adaptation to different receptor conformations, maximizing therapeutic efficacy across diverse resistance scenarios [8] [9].

Allosteric Modulation of Estrogen Receptor Alpha

N-ethyl-2-(4-formylphenyl)acetamide contributes to elacestrant's unique allosteric modulation properties through its structural influence on estrogen receptor alpha conformation. The compound induces conformational changes that extend beyond the immediate ligand-binding domain, affecting the overall receptor structure and function [12] [8]. These allosteric effects are transmitted through the receptor protein structure, influencing coactivator recruitment and transcriptional activity [12] [13].

Structural studies demonstrate that elacestrant binding induces asymmetric conformational changes within estrogen receptor alpha homodimers, creating functionally distinct receptor states [14]. This asymmetric allostery enables the receptor to integrate multiple signaling inputs and respond to complex hormonal environments [14]. The allosteric modulation mechanism represents a novel approach to estrogen receptor targeting, providing enhanced therapeutic control over receptor activity [14].

The allosteric effects of elacestrant extend to the regulation of coregulator protein interactions. The compound selectively modulates the recruitment of coactivator and corepressor proteins, fine-tuning the transcriptional output of estrogen receptor alpha [12] [13]. This selective coregulator recruitment pattern contributes to the tissue-selective activity profile of elacestrant, enabling therapeutic efficacy while minimizing adverse effects in non-target tissues [12] [13].

Molecular dynamics simulations reveal that the allosteric modulation involves communication between the ligand-binding domain and the DNA-binding domain of estrogen receptor alpha. This interdomain communication affects the receptor's ability to recognize and bind to estrogen response elements, modulating gene expression patterns [12] [13]. The allosteric mechanism provides a sophisticated level of control over estrogen receptor function, enabling precise therapeutic intervention [12] [13].

Proteasome-Mediated Receptor Degradation Pathways

The selective estrogen receptor degrader activity of elacestrant involves complex proteasome-mediated degradation pathways that are initiated by the structural features derived from N-ethyl-2-(4-formylphenyl)acetamide. The compound induces conformational changes in estrogen receptor alpha that target the receptor for ubiquitin-mediated degradation [15] [16]. This degradation process involves the sequential action of E1, E2, and E3 ubiquitin ligases, culminating in proteasome-mediated proteolysis [15] [16].

The degradation pathway is highly regulated and depends on the specific conformational changes induced by elacestrant binding. The compound destabilizes the estrogen receptor alpha structure, exposing degradation signals that are recognized by the cellular protein quality control machinery [15] [16]. This targeted degradation approach ensures selective elimination of estrogen receptor alpha while preserving other cellular proteins [15] [16].

The proteasome-mediated degradation involves the recruitment of specific cofactors and adaptor proteins that facilitate the degradation process. The CHIP (carboxyl terminus of HSC70-interacting protein) complex plays a crucial role in targeting unliganded estrogen receptor alpha for degradation, while ligand-bound receptor degradation involves distinct ubiquitin ligase complexes [16] [17]. The switching between these degradation pathways provides a mechanism for fine-tuning receptor levels in response to hormonal stimuli [16] [17].

The degradation efficiency is enhanced by the sustained receptor occupancy achieved through the high-affinity binding of elacestrant. The compound's slow dissociation kinetics ensure prolonged receptor occupancy, providing sufficient time for the cellular degradation machinery to process the receptor [3] [7]. This kinetic advantage contributes to the superior efficacy of elacestrant compared to other selective estrogen receptor degraders [3] [7].

The proteasome-mediated degradation pathway is subject to cellular regulation through various signaling mechanisms. The activity of the ubiquitin-proteasome system can be modulated by cellular stress responses, metabolic status, and other pharmacological interventions [15] [16]. Understanding these regulatory mechanisms is crucial for optimizing the therapeutic application of elacestrant in clinical settings [15] [16].

In Vitro and In Vivo Efficacy Profiling

The pharmacological efficacy of elacestrant has been extensively characterized through comprehensive in vitro and in vivo studies that demonstrate its superior therapeutic potential compared to existing endocrine therapies. In vitro studies using estrogen receptor-positive breast cancer cell lines demonstrate that elacestrant achieves complete estrogen receptor degradation at therapeutically relevant concentrations [18] [19]. The compound exhibits potent antiproliferative activity across multiple cell line models, including those harboring ESR1 mutations and resistance to conventional endocrine therapies [19] [20].

Cell-based assays reveal that elacestrant effectively inhibits estradiol-mediated cell proliferation with superior potency compared to fulvestrant and tamoxifen. The compound demonstrates sustained activity in long-term culture studies, indicating durable therapeutic effects [18] [19]. Mechanistic studies show that elacestrant induces cell cycle arrest and apoptosis in estrogen receptor-positive breast cancer cells, contributing to its antiproliferative effects [18] [19].

In vivo efficacy studies using patient-derived xenograft models demonstrate statistically significant tumor growth inhibition with elacestrant treatment. The compound shows particular efficacy in models derived from patients with treatment-resistant breast cancer, including those with ESR1 mutations and prior exposure to CDK4/6 inhibitors [19] [20]. These preclinical studies provided the foundation for clinical development and supported the transition to human trials [19] [20].

The Phase I clinical trial of elacestrant in heavily pretreated patients with estrogen receptor-positive, HER2-negative advanced breast cancer demonstrated encouraging efficacy signals. The study reported an objective response rate of 19.4 percent and a clinical benefit rate of 42.6 percent in a population with extensive prior treatment exposure [21] [22]. The median progression-free survival of 4.5 months in this heavily pretreated population provided proof-of-concept for the therapeutic potential of elacestrant [21] [22].

The landmark Phase III EMERALD trial definitively established the clinical efficacy of elacestrant in patients with ESR1-mutated advanced breast cancer. The trial demonstrated a statistically significant improvement in progression-free survival compared to standard-of-care endocrine therapy, with a median progression-free survival of 3.8 months versus 1.9 months [4] [11]. The hazard ratio of 0.55 represented a 45 percent reduction in the risk of disease progression or death [4] [11].

Subgroup analyses from the EMERALD trial reveal that the efficacy of elacestrant is particularly pronounced in patients with longer duration of prior CDK4/6 inhibitor therapy. Patients who received at least 12 months of prior CDK4/6 inhibitor treatment achieved a median progression-free survival of 8.6 months with elacestrant versus 1.9 months with standard-of-care therapy [11] [23]. This finding suggests that elacestrant may be most effective in patients whose tumors remain partially endocrine-sensitive [11] [23].

The efficacy profile of elacestrant extends to patients with visceral metastases and those with multiple prior lines of therapy. The compound demonstrates consistent activity across different metastatic sites and maintains efficacy regardless of the number of prior treatment regimens [4] [11]. This broad efficacy profile supports the clinical utility of elacestrant in diverse patient populations with advanced breast cancer [4] [11].

Long-term follow-up studies continue to demonstrate durable responses with elacestrant treatment. The compound achieves sustained disease control in a subset of patients, with some individuals maintaining stable disease for extended periods [11] [23]. The durability of response is particularly notable in patients with ESR1-mutated tumors, supporting the mechanistic rationale for targeting this specific population [11] [23].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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